(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
Description
Role of Pyrazole-Based Scaffolds in Medicinal Chemistry Innovation
The pyrazole ring system (C₃H₄N₂) has become a cornerstone of rational drug design, with over 30 FDA-approved drugs containing this heterocycle as of 2023. Key advantages include:
Table 1: Comparative Analysis of Pyrazole vs. Other Five-Membered Heterocycles
| Property | Pyrazole | Imidazole | Triazole |
|---|---|---|---|
| Metabolic Stability | High | Moderate | Moderate |
| Hydrogen Bond Capacity | 2 Donors | 2 Donors | 1 Donor |
| π-Stacking Potential | Moderate | High | Low |
| Synthetic Flexibility | Excellent | Good | Excellent |
Data adapted from recent pharmacological reviews.
The 1,2-diazole configuration in pyrazoles enables unique binding modalities through:
- Dual hydrogen bond donors (N1-H and N2) for target engagement
- Aromatic π-system for hydrophobic interactions
- Variable substituent positions (C3, C4, C5) for functional group diversification
Recent clinical successes such as lenacapavir (HIV capsid inhibitor) and zavegepant (CGRP receptor antagonist) demonstrate the scaffold’s adaptability across therapeutic areas. The compound under examination extends this tradition through its novel carboximidamide substitution pattern.
Strategic Importance of Fluorophenyl and Hydroxyimino Substituents in Bioactive Molecule Design
The 4-fluorophenyl and hydroxyimino groups in this compound exemplify rational substituent engineering:
4-Fluorophenyl Group
- Introduces strong electron-withdrawing effects (σₚ = +0.15 for F)
- Enhances metabolic stability by blocking cytochrome P450 oxidation
- Improves membrane permeability through increased lipophilicity (clogP +0.7 vs. unsubstituted phenyl)
Hydroxyimino Carboximidamide
- Provides hydrogen bond donor/acceptor pairs (-NH-OH and =N-)
- Enables metal coordination through the imine nitrogen
- Modulates pKa for optimal ionization state at physiological pH
Table 2: Electronic Effects of Substituents in Pyrazole Derivatives
| Substituent | σₚ (Hammett) | π (Hansch) | MR (Molar Refractivity) |
|---|---|---|---|
| 4-Fluorophenyl | +0.15 | +0.14 | 0.92 |
| Hydroxyimino | -0.10 | -0.32 | 0.45 |
| Amino (C5 position) | -0.66 | -1.23 | 0.12 |
Data compiled from physicochemical databases.
The synergistic combination of these groups creates a multifunctional pharmacophore capable of:
- Strong target binding through complementary electronic interactions
- Enhanced bioavailability via optimized logP/logD balance
- Resistance to enzymatic degradation through steric and electronic protection
This design paradigm mirrors strategies employed in recent antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA), where fluorinated pyrazole derivatives demonstrate MIC values <1 μg/ml. The hydroxyimino group’s metal-chelating potential further suggests possible applications in metalloenzyme inhibition.
Properties
Molecular Formula |
C10H10FN5O |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |
InChI |
InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |
InChI Key |
FETUOBZOKBBZOZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=NO)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of 4-fluorophenylhydrazine with suitable precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide (-C(=NH)NH-OH) and amino (-NH₂) groups serve as primary sites for nucleophilic substitution.
Key observations :
-
The hydroxylamine group undergoes substitution with electrophiles such as halides or alkylating agents in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions.
-
The amino group at position 5 participates in diazotization reactions, forming diazonium intermediates that couple with aromatic amines or phenols to generate azo derivatives .
Example reaction :
Conditions: Ethanol, 80°C, 6–8 hours .
Oxidation-Reduction Pathways
The hydroxylamine moiety and pyrazole ring exhibit redox activity.
Oxidation:
-
The N-hydroxy group is oxidized to a nitroso (-NO) or carbonyl (-C=O) group using agents like KMnO₄ or CrO₃ .
-
Pyrazole ring oxidation under strong acidic conditions (e.g., HNO₃/H₂SO₄) introduces nitro groups at position 3 or 5 .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the carboximidamide to a primary amine (-CH₂-NH₂) .
-
Sodium borohydride selectively reduces the imine bond in the carboximidamide without affecting the pyrazole ring .
Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in 1,3-dipolar cycloadditions due to its electron-deficient nature.
Notable findings :
-
Reacts with diazo compounds (e.g., ethyl diazoacetate) to form pyrazolo[1,5-a]pyrimidines via [3+2] cycloaddition .
-
Ring-opening occurs under basic conditions (e.g., NaOH/EtOH), yielding linear amidine derivatives .
Mechanism :
Condensation and Schiff Base Formation
The amino group facilitates condensation with carbonyl compounds.
Applications :
-
Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which exhibit enhanced chelation properties for metal ions .
-
Condensation with ketones under microwave irradiation produces hydrazone derivatives with antimicrobial activity .
Example :
Conditions: Acetic acid catalyst, 60°C, 4 hours .
Comparative Reaction Profiles
Mechanistic Insights
-
Electrophilic substitution : The 4-fluorophenyl group directs electrophiles to the para position of the pyrazole ring .
-
Acid-base behavior : The hydroxylamine group (pKa ~6.5) deprotonates in basic media, enhancing nucleophilicity.
-
Steric effects : Bulky substituents at position 1 hinder reactions at the carboximidamide group .
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe to investigate enzyme activities and protein functions .
Medicine
In medicine, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Carboximidamide Derivatives
lists 11 pyrazole-1-carboximidamide analogs with varying aryl substituents (Table 1). Key structural and electronic differences are highlighted below:
Key Observations :
- Electron Effects : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing aromatic stability and reactivity. In contrast, nitro (compound 9) or methoxy (compound 1) groups introduce stronger electronic perturbations .
- This may improve solubility or target binding in aqueous environments.
- Lipophilicity : Halogenated analogs (e.g., 4-Cl, 4-Br) are more lipophilic than the target compound, which could influence membrane permeability or pharmacokinetics .
Functional Group Analogs
The ethyl carboxylate derivative (CAS RN 138907-68-3) shares the 4-fluorophenyl and pyrazole core but differs in the C4 substituent:
- Carboxylate ester (-COOEt) vs. carboximidamide (-C(=NH)-NH-OH): The ester group is less polar, reducing hydrogen-bonding capacity but increasing lipophilicity. The carboximidamide’s hydroxy and amino groups may enhance interactions with biological targets (e.g., metal ions in enzymes) .
Implications for Research and Development
- Drug Design : The target compound’s fluorine and hydroxy groups make it a candidate for optimizing binding affinity and solubility in drug discovery. Comparisons with halogenated analogs (e.g., 4-Cl, 4-Br) suggest tunable lipophilicity for specific therapeutic targets .
- Synthetic Chemistry : The N'-hydroxy carboximidamide group presents opportunities for further functionalization, such as chelation or prodrug strategies.
Data Tables
Table 1. Structural Comparison of Pyrazole-Carboximidamide Analogs
*Calculated based on formula C₁₁H₁₀FN₅O (target) and analogs in .
Table 2. Comparison with Ethyl Carboxylate Analog
Biological Activity
(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating diseases such as cancer and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H10FN5O
- Molecular Weight : 235.22 g/mol
- CAS Number : 187949-90-2
Structural Features
The key features of the compound include:
- A hydroxylamine functional group, which may contribute to its biological activity.
- A fluorophenyl moiety that enhances lipophilicity, potentially improving membrane permeability.
Enzyme Inhibition
Research has demonstrated that this compound exhibits notable inhibitory effects on several enzymes:
- p38 MAP Kinase
- Ames Test Results
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HeLa | 10 | Moderate cytotoxicity observed |
| A549 (Lung cancer) | 8 | Effective against lung cancer cells |
| MCF-7 (Breast cancer) | 12 | Lower efficacy compared to other cell lines |
These results indicate that while the compound exhibits cytotoxicity, its effectiveness varies across different cell types.
The proposed mechanism of action involves:
- Inhibition of Kinases : By binding to the ATP-binding site of p38 MAP kinase, the compound prevents phosphorylation processes essential for cell signaling involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against tumor cells.
Case Study 1: Inflammatory Disease Model
In a recent study involving a murine model of rheumatoid arthritis, administration of this compound resulted in:
- Reduced Joint Swelling : A significant decrease in inflammation markers was observed.
- Histological Improvements : Tissue samples showed reduced infiltration of inflammatory cells.
Case Study 2: Cancer Therapy
In a preclinical trial assessing the compound's efficacy against breast cancer:
- Tumor Size Reduction : Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups.
- Survival Rate Improvement : Increased survival rates were noted among treated subjects over a six-month period.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with condensation of 4-fluoroaniline and hydroxylamine derivatives to form the pyrazole core, followed by functionalization of the carboximidamide group. Similar protocols for pyrazole derivatives involve azide-mediated cyclization (e.g., sodium azide reactions) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final purification may require recrystallization in ethanol/water mixtures to achieve >95% purity.
- Yield optimization : Control reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to carbonyl precursors) to minimize side products .
Q. How is the Z-configuration of the carboximidamide group confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : 1H and 13C NMR to identify coupling patterns (e.g., NOESY correlations for spatial proximity of N'-hydroxy and pyrazole protons). 19F NMR can confirm para-substitution on the phenyl ring .
- X-ray crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement) to unambiguously assign stereochemistry .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. What strategies mitigate low aqueous solubility during biological assays, and how are formulation challenges addressed?
- Approaches :
- Derivatization : Introduce polar groups (e.g., sulfonate or phosphate esters) to the carboximidamide moiety while retaining activity.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents for in vitro assays.
- Nanoparticle encapsulation : Employ liposomal or PLGA carriers to enhance bioavailability in in vivo models .
- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC .
Q. How should researchers resolve contradictions in enzyme inhibition data (e.g., COX-2 vs. HDAC activity)?
- Troubleshooting :
- Assay conditions : Ensure consistent buffer pH (e.g., 7.4 for HDAC assays vs. 6.8 for COX-2) and validate enzyme sources (recombinant vs. tissue-extracted proteins).
- Selectivity profiling : Use isoform-specific inhibitors (e.g., rofecoxib for COX-2, trichostatin A for HDACs) as controls.
- Dose-response curves : Calculate IC50 values across a 10-log concentration range to rule out off-target effects at high doses .
Q. What computational methods predict biological targets and binding modes for this compound?
- Protocols :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2/HDAC active sites. Validate with MD simulations (100 ns trajectories) to assess binding stability .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using MOE or Phase software.
- QSAR studies : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) on inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
